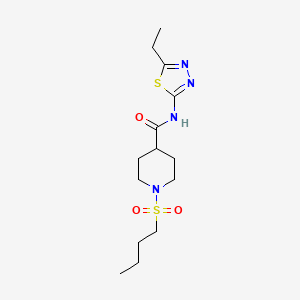
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as BPTP, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic properties. BPTP belongs to the family of piperidinecarboxamide compounds and has been studied for its effects on various physiological and biochemical processes.
Mécanisme D'action
The mechanism of action of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves the activation of the protein kinase C (PKC) enzyme. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. This compound activates PKC by binding to its regulatory domain, which leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory, and anti-cancer properties. This compound can protect neurons from oxidative stress and prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease. This compound also has anti-inflammatory properties and can reduce inflammation in the brain and other tissues. Additionally, this compound has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. This compound can be synthesized in high yields and can be stored for long periods without degradation. Additionally, this compound has been shown to have low toxicity and can be used in various in vitro and in vivo experiments. However, one limitation of using this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of neurons in these disorders. Another area of interest is the development of this compound analogs that can have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies is another area of future research.
Méthodes De Synthèse
The synthesis of 1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 1-(butylsulfonyl)piperidine with 5-ethyl-1,3,4-thiadiazol-2-amine. The resulting intermediate is then reacted with 4-bromo-2-chloropyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
1-(butylsulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease. This compound has been shown to have neuroprotective properties and can prevent the loss of dopaminergic neurons, which are involved in the development of Parkinson's disease.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S2/c1-3-5-10-23(20,21)18-8-6-11(7-9-18)13(19)15-14-17-16-12(4-2)22-14/h11H,3-10H2,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAFDWZUZQFVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

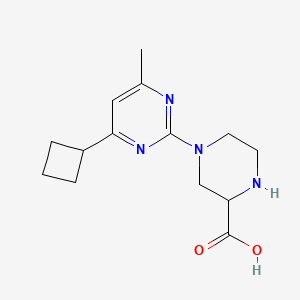
![3-{[2-(2-chloro-6-fluorophenyl)-1H-imidazol-1-yl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5323572.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
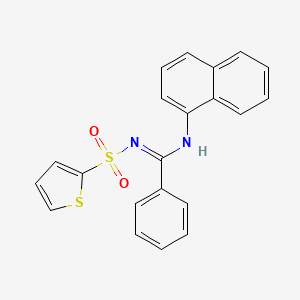
![1-[3-(diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323592.png)
![N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5323599.png)
![3-chloro-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5323612.png)
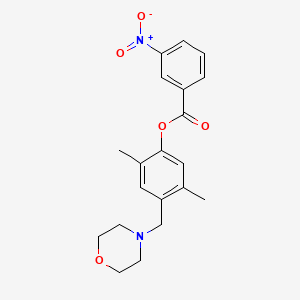
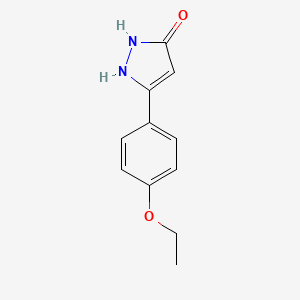
![5-chloro-2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5323623.png)

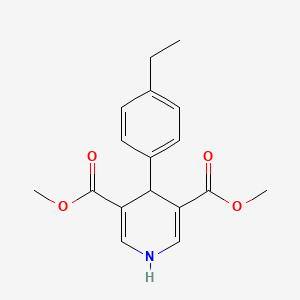
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)